Ethene, [2-(2-ethoxyethoxy)ethoxy]-
Overview
Description
Ethene, [2-(2-ethoxyethoxy)ethoxy]- is a chemical compound with the molecular formula C8H16O3. It is also known as 2-(2-ethoxyethoxy)ethoxyethene. This compound is a colorless liquid with a mild, pleasant odor. It is miscible with water and many organic solvents, making it a versatile solvent in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylene Oxide Method: This method involves the reaction of ethylene oxide with ethanol in the presence of a catalyst such as boron trifluoride etherate. The reaction is typically carried out at a controlled temperature to avoid excessive heat, which can lead to unwanted side reactions.
Diethylene Glycol Method: In this method, diethylene glycol reacts with ethyl sulfate under controlled conditions.
Industrial Production Methods
The industrial production of Ethene, [2-(2-ethoxyethoxy)ethoxy]- typically follows the ethylene oxide method due to its efficiency and scalability. Large-scale reactors and distillation columns are used to ensure high purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethene, [2-(2-ethoxyethoxy)ethoxy]- can undergo oxidation reactions, typically forming aldehydes or carboxylic acids depending on the reaction conditions.
Reduction: This compound can be reduced to form simpler alcohols or ethers.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) can be used under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, simpler ethers.
Substitution: Various substituted ethers or amines.
Scientific Research Applications
Ethene, [2-(2-ethoxyethoxy)ethoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: This compound is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is used in the production of paints, coatings, and inks due to its excellent solvent properties.
Mechanism of Action
The mechanism of action of Ethene, [2-(2-ethoxyethoxy)ethoxy]- primarily involves its ability to act as a solvent. It can dissolve a wide range of substances, facilitating chemical reactions and processes. The molecular targets and pathways involved depend on the specific application, such as dissolving reactants in a chemical reaction or enhancing the solubility of drugs in pharmaceutical formulations.
Comparison with Similar Compounds
Similar Compounds
Diethylene Glycol Monoethyl Ether: Similar in structure but lacks the ethene group.
Triethylene Glycol Monoethyl Ether: Contains an additional ethylene glycol unit.
Ethylene Glycol Monoethyl Ether: Contains only one ethylene glycol unit.
Uniqueness
Ethene, [2-(2-ethoxyethoxy)ethoxy]- is unique due to its specific combination of ethene and ethoxyethoxy groups, which provide it with distinct solvent properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring a balance of hydrophilicity and hydrophobicity.
Properties
IUPAC Name |
1-(2-ethenoxyethoxy)-2-ethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-9-5-7-11-8-6-10-4-2/h3H,1,4-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMDJPGTQFHDSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064972 | |
Record name | Ethene, [2-(2-ethoxyethoxy)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10143-53-0 | |
Record name | Diethylene glycol ethyl vinyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10143-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylene glycol ethyl vinyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, [2-(2-ethoxyethoxy)ethoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethene, [2-(2-ethoxyethoxy)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(2-ethoxyethoxy)ethoxy]ethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL ETHYL VINYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N837FN5AS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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